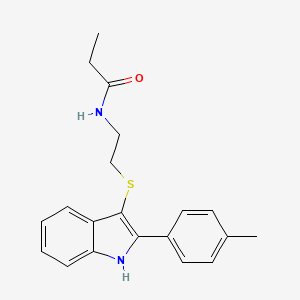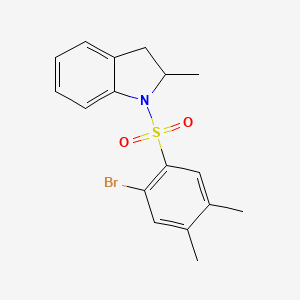
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is a complex organic compound characterized by its trifluoromethyl group and thiazole and triazole rings
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction is a key step in many synthetic pathways, enabling the formation of complex organic structures from simpler precursors .
Pharmacokinetics
Compounds with similar structures are known to undergo extensive first-pass metabolism .
Result of Action
Compounds with similar structures are known to have significant impacts in the field of agrochemicals and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiazole Formation: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Triazole Formation: : The triazole ring can be formed through the reaction of hydrazine with a suitable precursor containing the thiazole and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
化学反应分析
Types of Reactions
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties make it a candidate for drug discovery and development.
Industry
In industry, the compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products, such as increased stability and resistance to degradation.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyrazole: : This compound also contains a trifluoromethyl group but has a different heterocyclic structure.
Trifluoromethylpyridine: : Another compound with a trifluoromethyl group, but with a pyridine ring instead of a thiazole or triazole ring.
Uniqueness
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is unique due to its combination of trifluoromethyl, thiazole, and triazole groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-methyl-5-(1-phenyl-1,2,4-triazol-3-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-8-18-11(13(14,15)16)10(21-8)12-17-7-20(19-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVENGODLCFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NN(C=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)
![4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2921611.png)


![methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2921616.png)



